Ritonavir O-β-D-Glucuronide
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Overview
Description
Ritonavir O-β-D-Glucuronide is a metabolite of Ritonavir, a selective inhibitor of the human immunodeficiency virus protease enzyme. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is added to Ritonavir. This compound is primarily used in research related to antiviral therapies, particularly for human immunodeficiency virus and COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ritonavir O-β-D-Glucuronide involves the enzymatic glucuronidation of Ritonavir. This process typically uses human liver microsomes or recombinant uridine diphosphate glucuronosyltransferase enzymes. The reaction conditions include an aqueous buffer system, often at a pH of around 7.4, and the presence of uridine diphosphate glucuronic acid as a cofactor .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant enzymes. The reaction is monitored and optimized for maximum yield and purity. The product is then purified using chromatographic techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Ritonavir O-β-D-Glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety. Oxidation reactions can modify the thiazole ring or other functional groups present in the molecule .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrolysis: Ritonavir and glucuronic acid.
Oxidation: Various oxidized derivatives of Ritonavir.
Scientific Research Applications
Ritonavir O-β-D-Glucuronide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Antiviral Research: Studying the metabolism and pharmacokinetics of Ritonavir in the human body.
Drug Development: Investigating the efficacy and safety of Ritonavir and its metabolites in antiviral therapies.
Biochemical Studies: Understanding the role of glucuronidation in drug metabolism and detoxification processes
Mechanism of Action
Ritonavir O-β-D-Glucuronide exerts its effects by inhibiting the human immunodeficiency virus protease enzyme. This enzyme is crucial for the maturation of viral particles, and its inhibition prevents the virus from replicating effectively. The glucuronidation of Ritonavir enhances its solubility and facilitates its excretion from the body, thereby reducing toxicity and improving therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Raltegravir-β-D-Glucuronide: Another glucuronide metabolite of an antiviral drug used in human immunodeficiency virus therapy.
Dolutegravir-β-D-Glucuronide: A glucuronide metabolite of Dolutegravir, used in combination therapies for human immunodeficiency virus.
Uniqueness
Ritonavir O-β-D-Glucuronide is unique due to its specific role in enhancing the pharmacokinetic profile of Ritonavir. Unlike other glucuronide metabolites, it significantly boosts the plasma concentration of Ritonavir, making it a valuable component in combination antiviral therapies .
Properties
CAS No. |
190649-36-6 |
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Molecular Formula |
C₄₃H₅₆N₆O₁₁S₂ |
Molecular Weight |
897.07 |
Synonyms |
(1S,3S)-3-[[(2S)-3-Methyl-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-1-oxobutyl]amino]-4-phenyl-1-[(1S)-2-phenyl-1-[[(5-thiazolylmethoxy)carbonyl]amino]ethyl]butyl β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.